1-O-Methylnataloe-emodin

Description

Overview of Anthraquinone (B42736) Natural Products in Biomedical Research

Anthraquinones are a large class of naturally occurring aromatic compounds characterized by a 9,10-dioxoanthracene core. rsc.org These compounds are widely distributed in nature, found in various plants, fungi, lichens, and even insects. rsc.orgfrontiersin.org In the realm of biomedical research, anthraquinones have long been a subject of intense interest due to their diverse and potent pharmacological activities. frontiersin.orgnih.gov

Historically, plants containing anthraquinones have been used in traditional medicine for centuries. rsc.org Modern scientific investigation has substantiated many of these traditional uses, revealing a wide spectrum of biological effects. These include anti-inflammatory, anticancer, antibacterial, and antioxidant properties. frontiersin.orgnih.govresearchgate.netmdpi.com The structural backbone of anthraquinones allows for a multitude of chemical modifications, such as hydroxylation, methylation, and glycosylation, leading to a vast array of derivatives with unique biological profiles. rsc.org This structural diversity is a key reason for their continued exploration in drug discovery and development. nih.govfspublishers.org

The mechanism of action of anthraquinones is often multifaceted, involving the regulation of reactive oxygen species (ROS), interaction with cellular signaling pathways, and modulation of enzyme activity. nih.govmdpi.com For instance, some anthraquinones have been shown to exhibit anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis. frontiersin.orgresearchgate.net Their ability to scavenge free radicals also positions them as promising antioxidant agents. mdpi.com

The Significance of Emodin (B1671224) and its Derivatives, including 1-O-Methylnataloe-emodin, in Natural Product Chemistry

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) stands out as one of the most extensively studied anthraquinones and serves as a cornerstone in natural product chemistry. rsc.orgresearchgate.net It is a key bioactive component in many medicinal plants, including rhubarb and Polygonum cuspidatum. rsc.org The significance of emodin lies not only in its own broad range of biological activities but also in its role as a precursor and structural template for a multitude of other naturally occurring and synthetic derivatives. rsc.orgfspublishers.org

The "emodin family" of natural products is chemically diverse, encompassing not just anthraquinones but also related structures like benzophenones and xanthones that are biosynthetically linked. rsc.org Emodin itself has demonstrated remarkable potential in preclinical studies for its anticancer, anti-inflammatory, and antiviral effects. rsc.orgresearchgate.netresearchgate.net However, challenges such as low water solubility and potential toxicity have spurred the development and investigation of its derivatives to enhance its therapeutic properties. researchgate.netmdpi.com

This is where compounds like this compound come into focus. As a derivative of nataloe-emodin (B3328524), which is itself structurally related to emodin, this compound represents a specific modification within this important class of compounds. vulcanchem.com The addition of a methyl group at the 1-O position of the nataloe-emodin structure can significantly alter its physicochemical properties and, consequently, its biological activity. vulcanchem.com The study of such derivatives is crucial for understanding structure-activity relationships within the emodin family and for identifying new lead compounds with improved pharmacological profiles. researchgate.net

Academic and Research Focus for this compound Investigation

The academic and research investigation into this compound is still in its nascent stages compared to its parent compound, emodin. However, the existing research provides a clear direction for its scientific exploration. This compound has been isolated from natural sources such as Aloe vera and reported in Senna didymobotrya. medchemexpress.comnih.gov

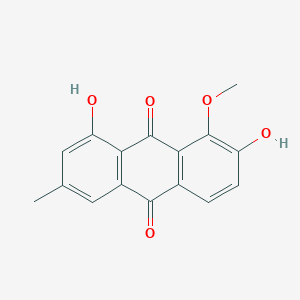

The primary focus of research on this compound is its characterization as a natural product and its potential biological activities. targetmol.com The structural elucidation of this compound, including its molecular formula (C₁₆H₁₂O₅) and IUPAC name (2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione), has been established. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₅ nih.gov |

| Molecular Weight | 284.26 g/mol nih.gov |

| IUPAC Name | 2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione nih.gov |

| CAS Number | 103392-51-4 nih.govtargetmol.comchemicalbook.combldpharm.com |

Research efforts are also directed at comparing the bioactivity of this compound with other emodin derivatives. Studies on related compounds like aloe-emodin (B1665711) have shown significant anti-proliferative and cytotoxic effects against various cancer cell lines. oncotarget.comnih.gov For instance, aloe-emodin has demonstrated the ability to induce S phase arrest, generate reactive oxygen species, and cause DNA damage in cancer cells. oncotarget.com The investigation into whether this compound exhibits similar or enhanced activities is a logical and crucial area of ongoing research.

The table below presents the IC₅₀ values of aloe-emodin, a closely related compound, against various cancer cell lines, highlighting the type of data that is of interest for this compound.

| Cell Line | IC₅₀ (μM) |

|---|---|

| CCRF-CEM (Leukemia) | 9.872 oncotarget.com |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | 12.85 oncotarget.com |

| HCT116(p53+/+) (Colon Carcinoma) | 16.47 oncotarget.com |

| HCT116(p53-/-) (Colon Carcinoma) | 11.19 oncotarget.com |

| U87.MG (Glioblastoma) | 21.73 oncotarget.com |

Future research will likely focus on the synthesis of this compound and its analogs to enable more extensive biological testing. Furthermore, elucidating its mechanism of action at the molecular level will be paramount to understanding its potential as a therapeutic agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZOZMSHTPWVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Anthraquinones: Insights Relevant to 1 O Methylnataloe Emodin

Polyketide and Shikimic Acid Pathways in Anthraquinone (B42736) Biosynthesis

In higher plants, the biosynthesis of the characteristic anthraquinone scaffold primarily proceeds through two major pathways: the polyketide pathway and the shikimic acid (or chorismate/o-succinylbenzoic acid) pathway. researchgate.netresearchgate.net The polyketide pathway is prevalent in fungi and certain higher plant families such as Leguminosae and Polygonaceae. researchgate.net This pathway commences with an acetyl-CoA starter unit, which is subsequently extended by seven malonyl-CoA units, forming an octaketide chain that cyclizes to create the anthraquinone structure. researchgate.net Emodin-type anthraquinones are typically formed via this route. researchgate.net

Conversely, the shikimic acid pathway is responsible for producing alizarin-type anthraquinones, which are characterized by substitution on only one of the aromatic rings. researchgate.netfu-berlin.de This pathway is prominent in the Rubiaceae family. researchgate.net It involves the conversion of chorismate, derived from the shikimate pathway, to o-succinylbenzoic acid (OSB). researchgate.net Rings A and B of the anthraquinone nucleus originate from shikimic acid via OSB, while ring C is derived from isopentenyl diphosphate (B83284) (IPP). researchgate.net

Enzymatic Conversions and Key Intermediates

The biosynthesis of complex anthraquinones involves a series of enzymatic modifications of key precursor molecules.

Emodin (B1671224) and Emodin Anthrone (B1665570) as Precursors in Anthraquinone Biosynthesis

Emodin and its corresponding anthrone, emodin anthrone, are pivotal intermediates in the biosynthesis of a vast array of fungal secondary metabolites. nih.gov These precursors give rise to not only other anthraquinones but also to diverse chemical classes such as grisandienes, diphenyl ethers, benzophenones, and xanthones. nih.gov The conversion of emodin anthrone to emodin is an oxidation step that can, in some cases, occur spontaneously, though it is often catalyzed by enzymes known as anthrone oxidases. rsc.org For instance, the enzyme MdpH2 is the recognized emodin anthrone oxidase in the monodictyphenone (B1256110) pathway. rsc.org Emodin itself can undergo further enzymatic transformations, such as reduction and dehydration, to yield other anthraquinones like chrysophanol (B1684469). pnas.org

Postulated connections in biosynthetic pathways of 1-O-Methylnataloe-emodin and emodin

This compound is structurally a methoxylated derivative of nataloe-emodin (B3328524). vulcanchem.com Nataloe-emodin, in turn, is part of the broader "emodin family" of natural products, which are all biosynthetically linked to the key intermediate, emodin. nih.govvulcanchem.com The biosynthesis of emodin-family compounds in filamentous fungi predominantly follows the acetate-malonate (polyketide) pathway. vulcanchem.com It is postulated that nataloe-emodin is formed and subsequently undergoes methylation to yield this compound. vulcanchem.com This is supported by the general understanding that tailoring enzymes, such as methyltransferases, act on common precursors to generate the vast diversity of natural products. For example, the methylation of emodin to produce physcion (B1677767) is a known enzymatic step. researchgate.net Therefore, it is highly probable that a specific O-methyltransferase is responsible for the conversion of nataloe-emodin to this compound.

Fungal and Plant Biosynthetic Routes to Anthraquinones

A significant distinction exists between the biosynthetic routes to anthraquinones in fungi and plants. Filamentous fungi exclusively utilize the acetate-malonate (polyketide) pathway for the synthesis of these compounds. nih.govrsc.orgnih.gov In this pathway, non-reducing polyketide synthases (NR-PKSs) play a crucial role in the regioselective cyclization of a polyketide chain, which ultimately determines the final structure of the aromatic metabolite. nih.gov

In contrast, higher plants have evolved two distinct pathways: the polyketide pathway and the shikimate pathway. researchgate.netplos.org While the polyketide pathway in plants mirrors that in fungi to produce compounds like emodin, the shikimate pathway provides an alternative route to a different class of anthraquinones, such as alizarin. researchgate.netfu-berlin.de This dual-pathway capability allows plants to produce a broader spectrum of anthraquinone derivatives compared to fungi. The choice of pathway in plants is often family-specific, with the polyketide route found in families like Polygonaceae and the shikimate route characteristic of the Rubiaceae. researchgate.net

Preclinical Pharmacological Activities and Molecular Mechanisms of Action of 1 O Methylnataloe Emodin and Anthraquinone Analogues

Antineoplastic and Antiproliferative Activities

Induction of Apoptosis and Cell Cycle Modulation

The anthraquinone (B42736) compound, 1-O-Methylnataloe-emodin, and its analogues, such as emodin (B1671224) and aloe-emodin (B1665711), have demonstrated notable capabilities in inducing apoptosis and modulating the cell cycle in various cancer cell lines. The primary mechanism often involves the mitochondrial pathway of apoptosis, characterized by the disruption of the mitochondrial membrane potential. semanticscholar.orgnih.gov This disruption leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases. nih.govwaocp.org

Key players in this process include the Bcl-2 family of proteins, where emodin has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. semanticscholar.orgwaocp.org This shift in balance promotes the release of cytochrome c. waocp.org Subsequent activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death. semanticscholar.org Studies have documented the activation of caspase-3, -8, and -9 in response to emodin treatment. semanticscholar.org

Furthermore, these compounds can induce cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation. Emodin has been observed to cause cell cycle arrest at the S and G2/M phases. semanticscholar.org Similarly, aloe-emodin has been shown to induce G2/M phase arrest in nasopharyngeal carcinoma cells. nih.gov This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, emodin treatment has been linked to decreased protein expression of cyclin A and CDK2. semanticscholar.org

Table 1: Effects of Emodin and Aloe-Emodin on Apoptosis and Cell Cycle

| Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Targets |

|---|---|---|---|---|

| Emodin | Hepatocellular Carcinoma (HepaRG) | Induction of apoptosis via mitochondrial pathway | Arrest at S and G2/M phases | p53, p21, Bax, Bcl-2, caspases-3, -8, -9, PARP, cyclin A, CDK2 semanticscholar.org |

| Emodin | Neuroblastoma (IMR-32) | Induction of apoptosis | Not specified | Caspases-9, -3, p53, p21 nih.gov |

| Emodin | Colon Cancer (HCT116) | Induction of apoptosis via mitochondrial pathway | Not specified | Bax, Bcl-2, cytochrome c, p53 waocp.org |

| Aloe-emodin | Nasopharyngeal Carcinoma (NPC) | Induction of apoptosis via caspase-8 activation | G2/M phase arrest | Caspase-8, -3, Bid, Bax, cytochrome c, AIF, Endo G, cyclin B1, Cdc2 nih.gov |

| Aloe-emodin | Cervical Cancer (HeLa) | Induction of pyroptosis via caspase-9/3/GSDME axis | Not specified | Caspase-9, -3, GSDME, Bid, Bax, cytochrome c frontiersin.org |

Inhibition of Cellular Proliferation, Metastasis, and Angiogenesis in in vitro and in vivo models

This compound and its analogues exhibit significant inhibitory effects on key processes of cancer progression, including cellular proliferation, metastasis, and angiogenesis, as demonstrated in both laboratory (in vitro) and living organism (in vivo) models.

Inhibition of Cellular Proliferation: The antiproliferative activity is a direct consequence of the induced apoptosis and cell cycle arrest detailed in the previous section. By halting cell division and promoting cell death, these compounds effectively reduce the growth of cancer cell populations. semanticscholar.orgnih.gov

Inhibition of Metastasis: Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. Aloe-emodin and emodin have been shown to inhibit the adhesion, invasion, and migration of breast cancer cells. mdpi.com The metastatic process involves the degradation of the extracellular matrix, a complex network of proteins and other molecules that surrounds cells. Matrix metalloproteinases (MMPs) are key enzymes in this degradation, and their activity is often upregulated in cancer. mdpi.com

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govpsu.edu Both emodin and aloe-emodin have demonstrated anti-angiogenic properties. nih.govmdpi.com They can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the primary cells involved in forming blood vessels. nih.govmdpi.com Vascular endothelial growth factor (VEGF) is a potent signaling protein that stimulates angiogenesis, and its regulation is a key target in anti-angiogenic therapies. mdpi.com

Table 2: Anti-Metastatic and Anti-Angiogenic Activities

| Compound | Model System | Observed Effects | Key Molecular Targets/Processes |

|---|---|---|---|

| Aloe-emodin & Emodin | Breast cancer cells (MCF-7) co-cultured with endothelial cells (HUVEC) | Inhibition of adhesion, invasion, and angiogenesis mdpi.com | Not specified |

| Aloe-emodin (with photodynamic therapy) | Human umbilical vein endothelial cells (HUVEC) | Inhibition of migration, invasion, and tube formation nih.gov | MAPK signaling pathway, VEGF nih.gov |

Modulation of Oncogenic Signaling Pathways

The anticancer effects of this compound and its analogues are underpinned by their ability to modulate a complex network of oncogenic signaling pathways. These pathways, when dysregulated, drive tumor development and progression.

One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is frequently overactivated in human cancers and plays a central role in cell survival, growth, and proliferation. nih.gov Hyperactivation of this pathway can occur through various mechanisms, including mutations in PI3K or loss of the tumor suppressor PTEN. nih.govnih.gov Emodin has been shown to interfere with this pathway, contributing to its anticancer effects.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial targets. nih.gov These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Emodin has been found to inhibit the phosphorylation of ERK1/2, JNK, and p38, thereby attenuating downstream signaling. nih.gov

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. nih.gov Emodin can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. nih.gov This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

Other important signaling molecules and pathways modulated by these anthraquinones include:

HER-2/neu: A receptor tyrosine kinase that is overexpressed in some cancers.

p53: A tumor suppressor protein that regulates the cell cycle and apoptosis. nih.govwaocp.org

SREBP1: A transcription factor involved in lipid metabolism, which has been linked to cancer cell survival. nih.gov

TRAF6/HIF-1α/VEGF and TRAF6/CD147/MMP9: These signaling axes are involved in promoting angiogenesis and metastasis.

By targeting these multiple and often interconnected signaling pathways, this compound and its analogues can exert a multifaceted attack on cancer cells.

Table 3: Modulation of Oncogenic Signaling Pathways

| Compound | Signaling Pathway/Molecule | Effect |

|---|---|---|

| Emodin | PI3K/AKT/mTOR | Inhibition nih.gov |

| Emodin | MAPK (ERK, JNK, p38) | Inhibition of phosphorylation nih.gov |

| Emodin | NF-κB | Inhibition of activation nih.gov |

| Emodin | p53 | Upregulation semanticscholar.orgwaocp.org |

| Aloe-emodin | MAPK | Activation (in the context of photodynamic therapy) nih.gov |

Impact on Reactive Oxygen Species (ROS) Accumulation and Cellular Redox Homeostasis

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While they play important roles in cell signaling, an imbalance leading to excessive ROS accumulation, known as oxidative stress, can damage cellular components like DNA, proteins, and lipids. nih.gov Cancer cells often exhibit increased oxidative stress due to their high metabolic rate. waocp.org

Emodin has been shown to induce the generation of ROS in cancer cells. semanticscholar.org This increase in ROS can trigger apoptotic pathways, in part by disrupting the mitochondrial membrane potential. semanticscholar.org The pro-apoptotic effects of emodin can be suppressed by antioxidants, highlighting the critical role of ROS in its mechanism of action. semanticscholar.org

Cellular redox homeostasis refers to the tight regulation and balance between ROS production and their elimination by antioxidant systems. nih.govnih.gov By inducing ROS accumulation, emodin and its analogues disrupt this delicate balance in cancer cells, pushing them towards a state of oxidative stress that ultimately contributes to their demise. mdpi.complos.org This disruption of redox homeostasis is a key component of their anticancer activity.

Table 4: Impact on ROS and Redox Homeostasis

| Compound | Cell Line | Effect on ROS | Consequence |

|---|---|---|---|

| Emodin | Hepatocellular Carcinoma (HepaRG) | Increased ROS generation | Abrogation of mitochondrial membrane potential, apoptosis semanticscholar.org |

| Emodin | Neuroblastoma (IMR-32) | Increased ROS levels | Contributes to apoptosis nih.gov |

| Emodin | Colon Cancer (HCT116) | Rapid increase in ROS | Triggers p53-mitochondrial apoptotic pathway waocp.org |

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Inflammatory Mediators

Inflammation is a critical component of tumor progression, and many of the signaling pathways that are dysregulated in cancer are also involved in the inflammatory response. This compound and its analogues possess significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play crucial roles in both acute and chronic inflammation and are implicated in cancer development. brieflands.commdpi.com Emodin and aloe-emodin have been shown to effectively reduce the expression and secretion of TNF-α and IL-6 in various cellular models. nih.govkoreamed.org

The production of these cytokines is often regulated by the NF-κB and MAPK signaling pathways. By inhibiting these pathways, emodin can effectively suppress the downstream production of TNF-α and IL-6. nih.gov

Other important inflammatory mediators inhibited by these compounds include:

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. koreamed.org

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in inflammation and host defense. koreamed.org

The ability of these anthraquinones to inhibit the production of a range of pro-inflammatory mediators underscores their potential as anti-inflammatory agents, which can also contribute to their anticancer activity by modulating the tumor microenvironment.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, PPAR-γ)

Anthraquinone compounds, such as emodin, demonstrate significant modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). plos.org The activation of PPAR-γ is linked to the inhibition of neuroinflammatory mediators like NF-κB, which in turn prevents the activation of microglia and the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). plos.org PPAR-γ exerts anti-inflammatory effects by negatively interacting with other transcription factors like NF-κB. plos.orgeuropeanreview.org This interaction is a cornerstone of its immunomodulatory and anti-inflammatory capabilities. plos.org

In preclinical models of neuropathic pain, emodin has been shown to suppress inflammatory mediators including TNF-α, COX-2, and NF-κB. plos.org The therapeutic effect is believed to be mediated through the PPAR-γ pathway. plos.org The use of a PPAR-γ inhibitor, GW9662, confirmed that the pathway was integral to emodin's therapeutic effects on neuroinflammation. plos.org Activation of PPAR-γ can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 and inhibit transcription factors such as NF-κB and Activator Protein-1 (AP-1). europeanreview.org This suggests that the anti-inflammatory properties of anthraquinone analogues are significantly linked to the upregulation of PPAR-γ and the subsequent downregulation of the NF-κB signaling cascade. plos.orgplos.org

Metabolic Regulatory Activities

Modulation of Glucose and Lipid Metabolism in Preclinical Models

Emodin, a prominent anthraquinone analogue of this compound, has been extensively studied for its role in regulating glucose and lipid metabolism in various preclinical models. Disorders in glucose and lipid metabolism are fundamental to several metabolic diseases. sochob.cl In high-fat diet (HFD)-induced obese mice, emodin administration has been shown to decrease body weight and improve glucose tolerance. frontiersin.orgnih.gov A systematic review and meta-analysis of twelve studies confirmed that emodin significantly reduces indicators of glucose and lipid metabolism, including fasting blood glucose (FBG), 2-hour postprandial blood glucose (2hPG), total cholesterol (TC), and triglycerides (TG) in animal models of type 2 diabetes (T2DM). nih.gov

These effects are attributed to emodin's ability to activate brown adipose tissue (BAT) and induce the "beiging" of white adipose tissue (WAT), which plays a critical role in energy metabolism. frontiersin.orgnih.gov The compound also perturbs the lipidomic profiles in subcutaneous white adipose tissue (scWAT) and BAT of obese mice. frontiersin.orgnih.gov Elevated levels of free fatty acids, resulting from high triglyceride levels, are known to induce insulin (B600854) resistance and β-cell dysfunction. e-dmj.org Emodin's ability to lower blood lipids is a key part of its metabolic regulatory action. frontiersin.orgnih.gov

Table 1: Effects of Emodin on Metabolic Parameters in Preclinical Models

| Model | Key Findings | References |

|---|---|---|

| High-Fat Diet (HFD) Induced Obese Mice | Decreased body weight, improved glucose tolerance, reduced blood lipids, induced beiging of white adipose tissue. | frontiersin.org, nih.gov |

Enhancement of Insulin Sensitivity and Secretion in experimental systems

A critical aspect of metabolic disease is insulin resistance, where tissues fail to respond effectively to insulin. nih.gov Both impaired insulin secretion and increased insulin resistance are central to the pathogenesis of diabetes mellitus. nih.gov Preclinical evidence indicates that emodin can effectively alleviate insulin resistance and promote insulin secretion. nih.gov In experimental models, emodin has been shown to improve insulin sensitivity, which is crucial for maintaining normal glucose homeostasis. nih.govscirp.org

The mechanisms for this enhancement involve regulating insulin signal transduction and promoting glucose utilization in skeletal muscle. nih.gov By improving the body's response to insulin, anthraquinones like emodin help to lower elevated blood glucose levels seen in diabetic models. nih.gov Studies using the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) and β-cell function (HOMA-B) have demonstrated that conditions like gestational diabetes are characterized by decreased insulin sensitivity and poorer β-cell function. scirp.org Emodin's actions appear to counteract these deficits in experimental systems, enhancing both the secretion of insulin from pancreatic β-cells and the sensitivity of peripheral tissues to the hormone. nih.gov

Underlying Mechanisms in Glycolipid Metabolism Regulation (e.g., glucosidase inhibition, L-type calcium channels, GLP-1 receptor agonism, PPARγ activation)

The regulation of glycolipid metabolism by anthraquinones like emodin is underpinned by a variety of molecular mechanisms. One of the primary mechanisms is the inhibition of α-glucosidase, an intestinal enzyme responsible for carbohydrate digestion. Emodin exhibits potent inhibitory activity against this enzyme, which is comparable to the action of the drug acarbose, thereby slowing glucose absorption. nih.gov

Another key mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. researchgate.netmdpi.com Activation of PPARα leads to increased fatty acid oxidation, while PPARγ activation is involved in improving insulin sensitivity. researchgate.netmdpi.com Emodin has been found to up-regulate the expression of PPARα. researchgate.net Furthermore, emodin's therapeutic effects include strengthening L-type calcium channels, which are involved in insulin secretion. nih.gov

The compound also acts as an AMP-activated protein kinase (AMPK) activator. researchgate.net AMPK is a central regulator of cellular energy, and its activation by emodin helps to decrease fat synthesis and increase fatty acid oxidation. researchgate.net There is also evidence suggesting that natural compounds can regulate glycolipid metabolism through pathways involving Glucagon-like peptide-1 (GLP-1), which induces insulin secretion. nih.gov

Neurobiological Activities

Neuroprotective Effects in Experimental Models

Emodin has demonstrated significant neuroprotective properties in a range of experimental models of neurological disorders. unimi.itnih.gov Its effects have been observed in models of cerebral ischemia, Alzheimer's disease, and Parkinson's disease. nih.govfrontiersin.org

In models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, emodin treatment reduced infarct volume and cell death. nih.govsemanticscholar.org The underlying mechanism for this protection involves the activation of the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway. nih.gov This activation leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and the glutamate (B1630785) transporter-1 (GLT-1), which in turn inhibits neuronal apoptosis and reduces glutamate toxicity. nih.govsemanticscholar.org Emodin also decreases the production of reactive oxygen species (ROS), a key contributor to reperfusion injury. nih.govsemanticscholar.org

In the context of Alzheimer's disease, emodin has shown protective effects against amyloid-beta (Aβ) toxicity. semanticscholar.org In APP/PS1 double-transgenic mouse models, emodin treatment ameliorated behavioral deficits. semanticscholar.org It also protected U251 cells from Aβ-induced apoptosis and suppressed oxidative stress by increasing the expression of Nrf2. semanticscholar.org Furthermore, emodin can protect neuroblastoma SH-SY5Y cells against neurotoxicity induced by zinc, which is implicated in Alzheimer's pathology, by reducing intracellular ROS and endoplasmic reticulum stress. mdpi.com

Table 2: Neuroprotective Effects of Emodin in Experimental Models

| Experimental Model | Key Findings | Mechanisms of Action | References |

|---|---|---|---|

| Rat Middle Cerebral Artery Occlusion (MCAO) | Reduced infarct volume, decreased cell death, suppressed apoptosis. | Activation of ERK-1/2 signaling, increased Bcl-2 and GLT-1 expression, reduced ROS and glutamate toxicity. | nih.gov, semanticscholar.org |

| APP/PS1 Transgenic Mice (Alzheimer's Model) | Ameliorated behavioral deficits, protected against Aβ toxicity. | Upregulation of Nrf2 signaling, suppression of oxidative stress. | semanticscholar.org |

| SH-SY5Y Cells (Neuroblastoma) | Protected against zinc-induced neurotoxicity and NaF-induced damage. | Reduced ROS, decreased endoplasmic reticulum stress, modulation of ERK1/2 and Nrf2/HO-1 pathways. | frontiersin.org, mdpi.com |

Modulation of Neuroinflammation and Neuronal Apoptosis

Neuroinflammation is a key factor in the development of neurodegenerative diseases. It involves the activation of the brain's immune system in response to inflammatory triggers, leading to the release of pro-inflammatory molecules. mdpi.com Emodin, an anthraquinone analogue of this compound, has demonstrated the ability to modulate neuroinflammation. Studies have shown that emodin can inhibit the activation of microglia, which are the primary immune cells in the central nervous system. imrpress.com By suppressing microglial activation, emodin reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-18 (IL-18). imrpress.com This anti-inflammatory effect contributes to its neuroprotective properties. imrpress.com

Neuronal apoptosis, or programmed cell death of neurons, is another critical process in neurodegenerative disorders. Emodin has been found to inhibit neuronal apoptosis. nih.gov For instance, in models of sepsis-associated encephalopathy, emodin treatment significantly reduced the apoptosis of hippocampal neurons. nih.gov The mechanism behind this effect involves the promotion of autophagy, a cellular process for degrading and recycling damaged components, and the activation of signaling pathways that support cell survival. nih.gov Similarly, aloe-emodin, another related compound, has been shown to protect retinal ganglion cells from NMDA-induced apoptosis. nih.gov

Impact on Neurological Pathways

The neuroprotective effects of this compound and its analogues are mediated through their influence on various neurological pathways.

PI3K/mTOR/GSK3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival. oncotarget.com Glycogen synthase kinase 3β (GSK3β) is a key downstream component of this pathway. nih.gov Emodin has been shown to induce neurite outgrowth in neuronal cells by activating the PI3K/Akt/GSK3β pathway. nih.gov Specifically, emodin treatment increases the phosphorylation of Akt, which in turn inhibits GSK3β, leading to neuronal differentiation. nih.gov This pathway is also implicated in the ability of NVP-BEZ235, a PI3K/mTOR inhibitor, to sensitize neuroblastoma cells to chemotherapy by modulating the mitochondrial protein VDAC1 through GSK3β. plos.org Aloe-emodin has also been found to prevent nerve injury and neuroinflammation through the PI3K/AKT/mTOR pathway. rsc.org

JAK1/STAT3 Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in inflammation and cell survival. While direct evidence for this compound is limited, the broader class of anthraquinones has been shown to interact with inflammatory pathways.

MDR1 and P-glycoprotein: Multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp), is an efflux transporter that plays a significant role in limiting the entry of various substances into the brain. medicationsandnutrition.comucdavis.edu Emodin has been identified as an inhibitor of P-glycoprotein. plos.orgsemanticscholar.org It competitively binds to the transporter and also downregulates its expression, thereby increasing the intracellular concentration of P-gp substrates. plos.orgsemanticscholar.org This action is particularly relevant in overcoming multidrug resistance in cancer cells, but it also has implications for the delivery of drugs to the central nervous system. plos.orgsemanticscholar.orgmynavas.orggribblesvets.com.au

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a subtype of glutamate receptor that is critically involved in synaptic plasticity and neuronal function. plos.orgmdpi.com Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative and psychiatric disorders. chemfaces.cnneurotorium.orgrelmada.com Aloe-emodin has been found to suppress NMDA-induced apoptosis of retinal ganglion cells. nih.gov It achieves this by regulating the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein (MAP) kinase pathway. nih.gov

Antimicrobial and Antifungal Efficacy

Inhibition of Bacterial Growth and Biofilm Formation

Anthraquinones, including emodin and aloe-emodin, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.govnih.gov Aloe-emodin has been shown to be effective against various pathogenic species, including Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 4-32 μg/mL. nih.gov Its mechanism of action is believed to involve targeting the bacterial cell membrane, leading to its disruption. nih.gov

A significant aspect of their antimicrobial activity is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. nih.govmdpi.com Aloe-emodin has been found to inhibit the initial adhesion and proliferation stages of Staphylococcus aureus biofilm development. nih.gov It achieves this by inhibiting the production of extracellular proteins, which are a major component of the biofilm matrix. nih.gov Furthermore, derivatives of emodin, such as haloemodins, have shown potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). amegroups.org

Below is a table summarizing the antibacterial activity of emodin and its analogues against various bacterial strains.

| Compound | Bacterial Strain | Activity | Reference |

| Emodin | Bacillus subtilis | MIC: 7.8 × 10⁻³ mg/mL | mdpi.com |

| Emodin | Staphylococcus aureus | MIC: 3.9 × 10⁻³ mg/mL | mdpi.com |

| Aloe-emodin | Staphylococcus epidermidis | MIC: 4-32 μg/mL | nih.gov |

| Aloe-emodin | Gram-negative bacteria | MIC: 128-256 μg/mL | nih.gov |

| Haloemodin (HEI2) | S. aureus ATCC 6538 | MIC: 0.002 mg/mL | amegroups.org |

| Haloemodin (HEI2) | MRSA | MIC: 0.004–0.032 mg/mL | amegroups.org |

| Haloemodin (HEI2) | VRE | MIC: 0.008–0.016 mg/mL | amegroups.org |

MIC: Minimum Inhibitory Concentration

Antifungal Activities (e.g., against Candida albicans)

In addition to their antibacterial effects, certain anthraquinones exhibit antifungal properties. Emodin has been shown to be selectively active against the pathogenic yeast Candida albicans, a common cause of human fungal infections. mdpi.commdpi.com At a concentration of 5 mM, emodin exhibited a 76% zone of inhibition against C. albicans. mdpi.com The antifungal mechanism of emodin against C. albicans involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. nih.gov This is a different target from some conventional antifungal agents, suggesting a potential for new therapeutic strategies. nih.govfrontiersin.orgmdpi.compjoes.com

Other Preclinical Biological Activities

Hepatoprotective Mechanisms

Emodin and related anthraquinones have demonstrated significant hepatoprotective activities in preclinical studies. researchgate.netnih.gov These compounds can protect the liver from damage induced by various toxins through multiple mechanisms. One key mechanism is the regulation of lipid metabolism. Emodin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which helps to reduce lipid accumulation in the liver. researchgate.net

Furthermore, emodin exerts its hepatoprotective effects by inhibiting oxidative stress and inflammation. researchgate.net It can reduce the synthesis of collagen, a key factor in liver fibrosis, and promote the apoptosis of hepatic stellate cells, which are central to the development of fibrosis. researchgate.net Emodin has also been shown to induce autophagy in liver cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which may contribute to its hepatotoxic effects at high doses but also plays a role in clearing damaged cellular components. nih.gov The hepatoprotective actions of these compounds often involve the modulation of inflammatory pathways and the enhancement of the liver's antioxidant capacity. nrfhh.comresearchgate.net

Anti-fibrotic Potential

Emodin, an anthraquinone analogue of this compound, has demonstrated notable anti-fibrotic effects in various preclinical models. biorxiv.org Studies have shown its potential to attenuate fibrosis in different organs, including the lungs, liver, and heart. biorxiv.org For instance, emodin treatment has been found to mitigate bleomycin-induced lung fibrosis and carbon tetrachloride-induced liver steatosis and fibrosis. biorxiv.org Furthermore, it has shown efficacy in reducing pressure overload-induced myocardial fibrosis. biorxiv.org

In the context of renal fibrosis, a major characteristic of chronic kidney disease, emodin has been reported to exert anti-fibrotic effects. nih.gov In a unilateral ureteral obstruction mouse model, oral administration of emodin led to a decrease in the expression of transforming growth factor-β1 (TGF-β1) and fibrotic-related proteins such as alpha-smooth muscle actin, Collagen IV, and Fibronectin. nih.gov Concurrently, it increased the expression of E-cadherin. nih.gov

The molecular mechanisms underlying emodin's anti-fibrotic actions are multifaceted. One key mechanism involves the regulation of the TGF-β1 signaling pathway, a central mediator of fibrosis. biorxiv.org Emodin has been shown to inhibit the activation of canonical (SMAD2/3) and non-canonical (Erk1/2) TGF-β signaling pathways in cardiac fibroblasts. biorxiv.org Additionally, in renal fibrosis, emodin's protective effects are associated with the regulation of the miR-490-3p/HMGA2 axis. nih.gov It was found that emodin administration down-regulated inflammatory cytokines and decreased the expression levels of TGF-β1 and fibrotic-related proteins. nih.gov

Table 1: Anti-fibrotic Effects of Emodin

| Model | Key Findings | Molecular Mechanisms | References |

| Bleomycin-induced lung fibrosis | Attenuation of fibrosis | - | biorxiv.org |

| Carbon tetrachloride-induced liver steatosis and fibrosis | Attenuation of fibrosis | - | biorxiv.org |

| Pressure overload-induced myocardial fibrosis | Reduction of fibrosis | Inhibition of TGF-β signaling pathways (SMAD2/3, Erk1/2) | biorxiv.org |

| Unilateral ureteral obstruction (renal fibrosis) | Decreased fibrotic markers (α-SMA, Collagen IV, Fibronectin), Increased E-cadherin | Regulation of miR-490-3p/HMGA2 axis, Down-regulation of TGF-β1 and inflammatory cytokines | nih.gov |

Antioxidant Properties and Oxidative Stress Mitigation

Emodin exhibits significant antioxidant properties and plays a role in mitigating oxidative stress. unimi.itnih.gov It can effectively reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing the activities of antioxidant enzymes. unimi.it

In a study using the nematode Caenorhabditis elegans, emodin treatment demonstrated a significant reduction in ROS production and improved survival rates under oxidative stress conditions induced by paraquat (B189505) or heat shock. researchgate.net

The molecular mechanisms behind emodin's antioxidant effects often involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govresearchgate.net Emodin has been shown to upregulate the Nrf2/NQO1/HO-1 pathway, which helps to attenuate the effects of oxidative stress. nih.gov Specifically, emodin promotes the translocation of Nrf2 into the nucleus, leading to an increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This was observed in chondrocytes where emodin inhibited H2O2-induced ROS generation in a concentration-dependent manner. nih.gov

Furthermore, emodin has been found to alleviate oxidative stress in the liver by activating Nrf2 and Notch signaling pathways. mdpi.com It can also restore aortic endothelial function and improve antioxidant capacity. frontiersin.org However, some studies suggest that emodin can also induce oxidative stress by producing ROS and consuming antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) under certain conditions. frontiersin.org

Table 2: Antioxidant Effects of Emodin

| Model System | Key Findings | Molecular Mechanisms | References |

| Caenorhabditis elegans | Reduced ROS production, increased survival under oxidative stress | - | researchgate.net |

| Chondrocytes (in vitro) | Inhibited H2O2-induced ROS generation | Upregulation of Nrf2/NQO1/HO-1 pathway | nih.gov |

| Teleost Megalobrama amblycephala liver | Alleviated oxidative stress | Activation of Nrf2 and Notch signaling | mdpi.com |

| High-fat diet-fed rats | Improved antioxidant capacity | - | frontiersin.org |

| Rat liver (in vivo) | Induced oxidative stress | Inhibition of antioxidant defense systems | frontiersin.org |

Antiparasitic Activity against Protozoa (e.g., Trichomonas vaginalis, Tritrichomonas foetus)

Trichomonas vaginalis and Tritrichomonas foetus are protozoan parasites responsible for trichomoniasis in humans and cattle, respectively. scielo.brwoah.orgscielo.br These extracellular parasites adhere to the epithelial cells of the urogenital tract. scielo.br While specific studies on the direct antiparasitic activity of this compound against these protozoa are not detailed in the provided results, the general biology of these parasites provides context for potential therapeutic targets.

T. vaginalis and T. foetus interact with and can damage host cells, including fibroblasts and muscle cells, leading to disruption of host cell monolayers. scielo.br Both parasites have been shown to adhere to and be cytotoxic to these cells. scielo.br A key aspect of their pathogenesis is their interaction with keratin, a protein that cornifies the vaginal epithelium. scielo.brnih.gov Studies have demonstrated that both T. vaginalis and T. foetus can interact with, ingest, and digest keratin. scielo.brnih.gov This interaction is considered an important factor in the infection process. scielo.br

Table 3: Characteristics of Trichomonas vaginalis and Tritrichomonas foetus

| Parasite | Host | Disease | Pathogenic Mechanisms | References |

| Trichomonas vaginalis | Humans | Trichomoniasis | Adherence to and cytotoxicity against host cells, interaction with and digestion of keratin | scielo.brscielo.br |

| Tritrichomonas foetus | Cattle | Bovine Trichomoniasis | Adherence to and cytotoxicity against host cells, interaction with and digestion of keratin | scielo.brwoah.orgscielo.br |

Cardiovascular Protective Effects and Associated Molecular Mechanisms

Emodin has demonstrated a wide range of cardiovascular protective effects in preclinical studies, suggesting its potential as a therapeutic agent for cardiovascular diseases. frontiersin.orgnih.gov Its protective actions are attributed to various mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects. frontiersin.orgnih.gov

Emodin has been shown to be effective in models of myocardial hypertrophy, coronary heart disease, and myocardial ischemia/reperfusion injury. nih.gov It can improve cardiac function in rats with chronic heart failure. archivesofmedicalscience.com The cardiovascular protective effects of emodin are mediated through multiple molecular targets and signaling pathways. nih.gov

One of the key mechanisms is its anti-inflammatory action. Emodin can inhibit the transcription factor nuclear factor kappa-B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov It also inhibits the expression of Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome. nih.gov

Emodin's antioxidant properties also contribute to its cardioprotective effects by mitigating oxidative damage. nih.gov Furthermore, it can inhibit myocardial cell fibrosis and the abnormal proliferation of smooth muscle cells. frontiersin.orgnih.gov In the context of chronic heart failure, emodin has been shown to exert its protective role through the regulation of the miR-26b-5p/PTEN pathway. archivesofmedicalscience.com

Table 4: Cardiovascular Protective Effects of Emodin

| Cardiovascular Condition | Key Findings | Molecular Mechanisms | References |

| General Cardiovascular Disease | Anti-inflammatory, anti-apoptotic, anti-hypertrophy, anti-fibrosis, anti-oxidative damage | Inhibition of NF-κB, TLR4, NLRP3 inflammasome | nih.gov |

| Chronic Heart Failure | Improved cardiac function and reduced inflammation | Regulation of miR-26b-5p/PTEN pathway | archivesofmedicalscience.com |

| Myocardial Ischemia/Reperfusion Injury | Therapeutic potential | - | nih.gov |

| Atherosclerosis | Lipid-lowering effect, restored aortic endothelial function | - | frontiersin.org |

Medicinal Chemistry and Derivatization Strategies for Anthraquinone Analogues

Rationale for Chemical Modification to Enhance Pharmacological Qualities for Research Purposes

The fundamental reason for the chemical modification of anthraquinone (B42736) analogues, such as the emodin (B1671224) and aloe-emodin (B1665711) families to which 1-O-Methylnataloe-emodin belongs, is to improve their drug-like properties. nih.govmdpi.com Natural anthraquinones serve as privileged scaffolds, but their clinical utility can be limited. nih.gov Chemical modifications are pursued to achieve several key objectives for research and potential therapeutic development:

Enhanced Bioavailability: Many anthraquinones have poor oral bioavailability due to extensive metabolism, such as glucuronidation, in the body. rsc.org Derivatization can protect vulnerable functional groups from metabolic enzymes, thereby increasing systemic exposure and therapeutic efficacy.

Improved Solubility: The rigid, planar structure of the anthraquinone core often leads to low water solubility, which can limit its use in pharmaceutical formulations and reduce absorption. rsc.orgrsc.org The introduction of polar functional groups, such as glycosides or amino groups, can significantly enhance solubility. rsc.org

Increased Target Specificity and Potency: Structural modifications can alter the way a molecule interacts with its biological targets, such as enzymes or DNA. nih.govgrafiati.com By adding or modifying substituents, it is possible to design derivatives with higher affinity and selectivity for a specific target, potentially leading to increased potency and reduced off-target effects. rsc.org For instance, different substitution patterns on the anthraquinone ring can lead to significant variations in cytotoxic activity against cancer cell lines. rsc.orgrsc.org

Modulation of Biological Activity: Chemical derivatization can be used to fine-tune the biological activity of an anthraquinone. For example, modifications can enhance anticancer, anti-inflammatory, antioxidant, or antimicrobial properties. nih.govgrafiati.comnih.gov The type and position of a substituent can dramatically influence the compound's mechanism of action. rsc.org

Development of Research Tools: Novel derivatives are synthesized as molecular probes to investigate biological pathways and mechanisms of action. nih.govresearchgate.net These tool compounds are invaluable for identifying new drug targets and understanding the structure-activity relationships (SAR) of the anthraquinone scaffold.

The table below summarizes the key rationales for the chemical modification of anthraquinone analogues.

| Rationale for Modification | Desired Outcome | Example |

| Enhance Bioavailability | Increase systemic exposure | Protection of hydroxyl groups from glucuronidation rsc.org |

| Improve Solubility | Increase aqueous solubility for formulation and absorption | Introduction of glycosidic or amino moieties rsc.orguomustansiriyah.edu.iq |

| Increase Potency & Selectivity | Stronger and more specific binding to biological targets | Modification of substituents to optimize target interaction grafiati.comrsc.org |

| Modulate Biological Activity | Fine-tune or enhance therapeutic effects | Derivatization to boost anticancer or antimicrobial effects nih.govnih.gov |

| Create Research Tools | Elucidate biological mechanisms and targets | Synthesis of probes for biochemical and pharmacological studies nih.govresearchgate.net |

Synthesis of Glycosylated and Other Derivatized Forms (e.g., emodin-8-O-glucoside for altered biodistribution)

Glycosylation, the attachment of a sugar moiety to an aglycone, is a common and highly effective strategy for modifying the properties of anthraquinones. uomustansiriyah.edu.iq The resulting glycosides often exhibit altered biodistribution and improved pharmacological profiles compared to their parent aglycones. uomustansiriyah.edu.iq Emodin-8-O-glucoside is a well-studied example of a glycosylated anthraquinone. medchemexpress.comnih.govmdpi.com

Synthesis of Glycosylated Anthraquinones:

The synthesis of anthraquinone glycosides can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: This typically involves the protection of reactive hydroxyl groups on the anthraquinone core, followed by coupling with a protected sugar donor, and subsequent deprotection. While versatile, this approach can be complex and may result in mixtures of isomers.

Enzymatic Synthesis (Glycosyltransferases): A more regioselective and efficient method involves the use of glycosyltransferases (GTs). nih.govacs.org These enzymes catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to a specific position on the anthraquinone acceptor. nih.govacs.org Researchers have identified novel GTs from plants like Rheum palmatum that are responsible for the glycosylation of emodin-type anthraquinones, producing compounds such as emodin-6-O-β-d-glucoside. nih.govacs.org These enzymes can also exhibit broad substrate promiscuity, allowing for the synthesis of a variety of O-glycosides. nih.govacs.org

Microbial Transformation: Certain microorganisms can also be utilized to transform anthraquinone glycosides into their aglycones or vice versa. For instance, Rhizopus microsporus has been shown to convert emodin-8-β-d-glucoside into emodin. researchgate.net

Emodin-8-O-glucoside and Altered Biodistribution:

Emodin-8-O-glucoside is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. medchemexpress.commdpi.com A significant feature of this glycoside is its ability to cross the blood-brain barrier, which is a critical attribute for compounds targeting the central nervous system. medchemexpress.com The addition of the glucose moiety alters the physicochemical properties of emodin, facilitating its transport across this highly selective barrier. medchemexpress.com This altered biodistribution allows it to exert neuroprotective effects in animal models of cerebral ischemia-reperfusion. medchemexpress.com

The table below presents examples of derivatized anthraquinones and the methods used for their synthesis.

| Derivative | Parent Compound | Derivatization Method | Key Finding |

| Emodin-8-O-glucoside | Emodin | Isolation from natural sources (Reynoutria japonica) or enzymatic synthesis mdpi.com | Can cross the blood-brain barrier, exhibiting neuroprotective activity medchemexpress.com |

| Emodin methyl ethers | Emodin | Chemical synthesis using methyl iodide and silver oxide publish.csiro.au | Different methylation patterns lead to varied biological activities publish.csiro.au |

| Aloe-emodin monoacetate | Aloe-emodin | Inadvertent acetylation during hydrolysis with acetic acid sci-hub.st | Formation of an acetylated derivative with altered properties sci-hub.st |

| Aloe-emodin-coumarin hybrids | Aloe-emodin | Multi-step chemical synthesis nih.gov | Hybrids showed potent antitumor activity, some exceeding that of etoposide (B1684455) nih.gov |

Impact of Derivatization on Target Engagement and Modified Biological Response

The structural modification of anthraquinones has a profound impact on their interaction with biological targets and their resulting pharmacological effects. grafiati.comrsc.org Even subtle changes, such as the position of a methyl or hydroxyl group, can significantly alter a compound's bioactivity. rsc.org

Influence of Substituents on Activity: The nature, number, and position of substituents on the anthraquinone scaffold are critical determinants of biological activity. rsc.org For example, in the context of antibacterial activity, increasing the polarity of substituents can lead to more potent effects. rsc.orgrsc.org Conversely, the presence of hydroxyl groups is not always necessary for the antibacterial action of hydroxyanthraquinone derivatives. rsc.orgrsc.org In anticancer research, the addition of certain side chains can enhance cytotoxicity. For instance, some synthesized aloe-emodin-coumarin hybrids have demonstrated broad-spectrum antitumor activity, in some cases more potent than the reference drug etoposide. nih.gov

Glycosylation and Biological Response: The addition of a sugar moiety can significantly modify the biological response. The primary glycosides of anthraquinones are often more active as laxatives than the free aglycones, which have little purgative activity. uomustansiriyah.edu.iq The sugar part is believed to be essential for transporting the aglycone to its site of action in the large intestine. uomustansiriyah.edu.iq In the case of emodin-8-O-glucoside, glycosylation leads to a molecule that can inhibit MAPK, topoisomerase II, and exhibit anti-fibrotic and neuroprotective effects. medchemexpress.com It has shown inhibitory activity against the proliferation of nervous system tumor cells. mdpi.com

Methylation and Biological Response: The methylation of hydroxyl groups is another common derivatization strategy. The position of methylation is crucial. For example, the O-methylation of averantin, another anthraquinone, was found to negatively influence its cytotoxicity. rsc.org The synthesis of the three possible monomethyl ethers of emodin has allowed for a more detailed study of how the position of the methyl group affects the compound's properties. publish.csiro.au

The following table details the impact of specific derivatizations on the biological response of anthraquinone analogues.

| Anthraquinone Analogue | Derivatization | Impact on Biological Response | Target/Mechanism |

| Emodin | Glycosylation (to Emodin-8-O-glucoside) | Exhibits neuroprotective, anti-inflammatory, and anticancer activities medchemexpress.commdpi.com | Inhibitor of MAPK, topoisomerase II; crosses blood-brain barrier medchemexpress.com |

| Aloe-emodin | Hybridization (with coumarin) | Increased antiproliferative activity against multiple human tumor cell lines nih.gov | Broad-spectrum antitumor activity nih.gov |

| General Anthraquinones | Introduction of polar substituents | Enhanced antibacterial effects rsc.orgrsc.org | Not specified |

| Averantin | O-methylation | Negative influence on cytotoxicity rsc.org | Not specified |

Analytical Methodologies for the Quantitative Determination of 1 O Methylnataloe Emodin and Its Metabolites in Biological Matrices

Sample Preparation Techniques for Complex Biological Matrices (e.g., plasma, urine, tissue homogenates, cell lysates)

Effective sample preparation is a critical first step to remove interfering substances and concentrate the analytes of interest from biological samples like plasma, urine, and tissue homogenates. frontiersin.orgresearchgate.net

Extraction and Purification Protocols

Several techniques are utilized to extract and purify 1-O-Methylnataloe-emodin and related compounds from biological matrices. The choice of method depends on the specific matrix and the analytical technique to be used.

Protein Precipitation (PPT): This is a common method for plasma and cell lysate samples. frontiersin.org It involves adding a solvent, such as acetonitrile (B52724), to the sample to denature and precipitate proteins. frontiersin.org After centrifugation, the supernatant containing the analyte can be directly injected or further processed. frontiersin.org For instance, in the analysis of various anthraquinones in rat plasma, acetonitrile was used for protein precipitation. frontiersin.org

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases. While not extensively detailed for this compound specifically, it is a standard procedure for extracting similar compounds. For example, a mixture of chloroform (B151607) and acetone (B3395972) has been used for the final elution of acidic and neutral drugs from other biological sample extracts. lcms.cz

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. lcms.cznih.gov It utilizes a solid sorbent to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. SPE has been successfully used for the quantification of anthraquinones like rhein, emodin (B1671224), and chrysophanol (B1684469) in plant extracts, with recoveries between 96.2% and 109.6%. nih.gov For the extraction of DNA and RNA-based therapeutics from biological fluids, a specialized SPE product called Clarity OTX is available, which boasts greater than 80% typical extraction recoveries and is optimized for LC-MS bioanalysis. phenomenex.com

Table 1: Comparison of Extraction and Purification Protocols

| Technique | Principle | Commonly Used For | Advantages | Disadvantages |

|---|---|---|---|---|

| Protein Precipitation | Denaturation and precipitation of proteins using organic solvents. frontiersin.org | Plasma, Serum, Cell Lysates frontiersin.org | Simple, fast, and inexpensive. | May not remove all interferences, potential for analyte co-precipitation. |

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases based on solubility. researchgate.net | Urine, Plasma | Good for removing a wide range of interferences. | Can be labor-intensive, may use large volumes of organic solvents. |

| Solid-Phase Extraction | Adsorption of analytes onto a solid sorbent, followed by selective elution. lcms.cznih.gov | Urine, Plasma, Tissue Extracts lcms.czphenomenex.com | High selectivity and recovery, can concentrate the analyte. nih.govphenomenex.com | Can be more expensive and time-consuming than PPT. |

Enzymatic Hydrolysis of Conjugated Metabolites (e.g., glucuronides, sulfates)

In biological systems, compounds like this compound can be metabolized into conjugated forms, such as glucuronides and sulfates. sigmaaldrich.comnih.gov To quantify the total amount of the compound, these conjugates must be cleaved back to their parent form through enzymatic hydrolysis before analysis. nih.gov

β-glucuronidase and arylsulfatase are the enzymes commonly used for this purpose. sigmaaldrich.commdpi.com For instance, β-glucuronidase/arylsulfatase from Helix pomatia is effective for hydrolyzing a broad range of glucuronides and sulfate (B86663) esters in biological fluids, particularly urine. sigmaaldrich.com The efficiency of hydrolysis can be influenced by factors such as the enzyme source, incubation time, and temperature. nih.govmdpi.com For example, a study on various drug glucuronides found that recombinant β-glucuronidases could achieve over 90% hydrolysis in as little as 5 minutes, while the enzyme from Helix pomatia required up to 24 hours. mdpi.com

Chromatographic and Spectrometric Quantification Methods

Following sample preparation, chromatographic techniques are employed to separate this compound and its metabolites from other components in the extract. This separation is then followed by detection and quantification using various spectrometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.comsci-hub.se This method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. sci-hub.semdpi.com

For the analysis of related anthraquinones like emodin and its metabolites in cell cultures, a liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) method has been developed. sci-hub.senih.gov This method allowed for the successful identification and quantification of emodin and its five metabolites. sci-hub.senih.gov Generally, LC-MS/MS methods are more sensitive than HPLC-UV methods. wur.nl

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, DAD, fluorescence)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating compounds. wur.nl When coupled with detectors like Ultraviolet (UV), Diode-Array (DAD), or fluorescence, it provides a robust method for quantification.

For the analysis of anthraquinones, HPLC with UV or DAD detection is commonly used for screening purposes. wur.nl For the quantification of aloe-emodin (B1665711), a related compound, an HPLC method with tandem UV and fluorescence detection has been developed. researchgate.net This method demonstrated good linearity and low limits of detection (LOD), with the fluorescence detector offering higher sensitivity (LOD of 0.8 ng/mL) compared to the photodiode array detector (LOD of 3 ng/mL). researchgate.net For the quantification of emodin and other anthraquinones, detection is often performed at 254 nm. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for separating and identifying volatile and semi-volatile compounds. rjptonline.orgijpras.com While less common for non-volatile compounds like anthraquinones without derivatization, it can be employed. mdpi.com The PubChem database lists a GC-MS spectrum for this compound. nih.gov GC-MS analysis of Aloe vera gel and extract has revealed the presence of various volatile components, including anthraquinone (B42736) glycosides. nih.gov

Table 2: Comparison of Chromatographic and Spectrometric Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the compound and its fragments. chromatographyonline.comsci-hub.se | High specificity, high sensitivity, suitable for a wide range of compounds. chromatographyonline.comsci-hub.se | Higher equipment cost, potential for matrix effects. chromatographyonline.com |

| HPLC-UV/DAD/Fluorescence | Separation by liquid chromatography with detection based on UV absorbance or fluorescence. wur.nlresearchgate.net | Robust, widely available, relatively low cost. | Lower sensitivity and specificity compared to MS, not all compounds fluoresce. wur.nl |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. rjptonline.orgijpras.com | High resolution, excellent for volatile compound analysis. | May require derivatization for non-volatile compounds, potential for thermal degradation of analytes. mdpi.com |

Immunoassay Techniques (e.g., ELISA) for Specificity and High-Throughput Screening

Immunoassays are bioanalytical methods that leverage the high specificity of the antigen-antibody interaction to detect and quantify target molecules. quanterix.comabyntek.com Among these, the Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted plate-based technique valued for its potential for high-throughput screening, sensitivity, and relatively straightforward implementation. abyntek.comthermofisher.com

The development of a specific and reliable ELISA for this compound would involve the production of antibodies that recognize the compound with high affinity. This is typically achieved by conjugating this compound as a hapten to a larger carrier protein to elicit an immune response. The resulting polyclonal or monoclonal antibodies form the cornerstone of the assay.

A common format for quantifying small molecules like this compound is the competitive ELISA. r-biopharm.com In this setup, this compound present in a biological sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody sites, typically immobilized on a microplate. r-biopharm.com The signal generated from the enzyme's substrate is inversely proportional to the concentration of this compound in the sample. r-biopharm.com This format allows for the rapid analysis of a large number of samples, making it suitable for screening studies.

The primary advantages of using an ELISA for the analysis of this compound include:

High-Throughput Capability: The 96-well or 384-well plate format allows for the simultaneous analysis of numerous samples, significantly increasing analytical efficiency. thermofisher.com

High Sensitivity: Immunoassays can be designed to detect very low concentrations of the target analyte. abyntek.com

No Requirement for Extensive Sample Purification: The specificity of the antibody can often permit the analysis of analytes in complex matrices with minimal sample preparation compared to other methods.

A hypothetical competitive ELISA for this compound would be structured as follows:

| Step | Procedure | Principle |

| 1. Coating | Wells of a microplate are coated with a specific antibody against this compound. | Immobilizes the capture antibody, creating a solid phase for the assay. |

| 2. Competition | Biological samples or standards containing this compound are added to the wells, along with a fixed amount of enzyme-conjugated this compound. | The analyte in the sample competes with the enzyme-labeled analyte for antibody binding sites. |

| 3. Incubation & Washing | The plate is incubated to allow binding to occur, followed by washing to remove unbound components. | Ensures that only bound analyte contributes to the final signal. |

| 4. Substrate Addition | A substrate for the enzyme is added to each well. | The enzyme converts the substrate into a detectable product (e.g., color change). |

| 5. Detection | The signal (e.g., absorbance) is measured using a microplate reader. The intensity is inversely proportional to the concentration of this compound in the sample. | Quantifies the amount of enzyme-labeled analyte bound, which reflects the sample analyte concentration. |

Future Research Directions and Translational Perspectives for 1 O Methylnataloe Emodin

Further Elucidation of Undefined Molecular Mechanisms and Signaling Networks

Currently, there is a significant lack of specific research on the molecular mechanisms and signaling networks of 1-O-Methylnataloe-emodin. Future research should aim to identify the specific cellular targets of this compound. Investigating its interaction with key signaling pathways, such as those involved in inflammation and cell proliferation, would be a crucial first step. Techniques like molecular docking could be employed to predict potential protein targets, which can then be validated through in vitro binding assays. Furthermore, studies could explore whether this compound modulates common pathways affected by other anthraquinones, such as MAP kinase, NF-κB, and Akt signaling cascades, while maintaining a clear focus on the unique effects of this specific compound.

Exploration of Novel Preclinical Biological Activities and Therapeutic Applications

The preclinical biological activities of this compound remain largely unexplored. While its parent compound, emodin (B1671224), has been investigated for a variety of effects, it is crucial to determine the specific bioactivities of the methylated form. researchgate.net Future preclinical studies should screen this compound for a wide range of potential therapeutic applications. Given the known activities of similar anthraquinone (B42736) compounds, initial investigations could focus on its potential as an anti-inflammatory, antioxidant, or antimicrobial agent. nih.gov It is imperative that these studies are conducted specifically on this compound to ascertain its unique pharmacological profile.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To date, there are no established in vitro or in vivo models specifically for studying this compound. The development of such models is a critical future direction. For in vitro studies, cell-based assays using relevant cell lines (e.g., immune cells for inflammation studies, cancer cell lines for oncology research) are necessary to elucidate the compound's cellular and molecular effects. nih.gov Advanced three-dimensional (3D) cell culture models, such as spheroids or organoids, could offer more physiologically relevant insights. For in vivo research, the development of animal models is essential to understand the pharmacokinetics, pharmacodynamics, and potential therapeutic efficacy of this compound in a whole-organism context. youtube.com

Investigation of Synergistic Effects in Combination Studies with Other Bioactive Compounds

There is currently no available research on the synergistic effects of this compound in combination with other bioactive compounds. Future studies should explore the potential for this compound to enhance the efficacy of existing drugs. nih.gov For instance, combination studies with conventional chemotherapeutic agents could reveal synergistic anticancer effects, potentially allowing for lower doses and reduced toxicity. nih.gov Similarly, combining this compound with other natural products could lead to enhanced bioactivity. It is important that such studies are designed to specifically assess the contribution of this compound to the observed synergistic effects.

Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) in this compound Research

The application of omics technologies to the study of this compound is a promising avenue for future research that remains to be explored.

Metabolomics: Untargeted metabolomics could provide a comprehensive overview of the metabolic changes induced by this compound in cells or organisms. This could help identify the metabolic pathways that are perturbed by the compound and reveal potential mechanisms of action or off-target effects. nih.govnih.gov

Proteomics: Proteomic analysis could identify proteins that are differentially expressed or post-translationally modified in response to treatment with this compound. This would provide insights into the cellular processes affected by the compound and could help to identify direct protein targets.

Transcriptomics: Transcriptomic studies, such as RNA sequencing, would allow for a global analysis of gene expression changes following exposure to this compound. This could reveal the key genes and signaling pathways that are modulated by the compound.

Integrative multi-omics approaches, combining data from metabolomics, proteomics, and transcriptomics, would provide a more holistic understanding of the biological effects of this compound.

Sustainable Production and Green Chemistry Approaches for this compound and Analogues

The sustainable production of this compound and its analogues is a key consideration for its potential future applications. Green chemistry principles offer a framework for developing environmentally friendly and efficient synthetic methods. nih.gov

Future research in this area could focus on:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound could offer a more sustainable alternative to traditional chemical synthesis, often with higher selectivity and milder reaction conditions.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, in the extraction and synthesis processes would reduce the environmental impact. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. pnas.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound and its analogues. nih.gov

By applying these green chemistry approaches, the production of this compound can be made more sustainable and economically viable.

Q & A

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer :

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including humane endpoints .

- Data integrity : Implement electronic lab notebooks (e.g., LabArchives) for tamper-proof data recording .

- Open science : Pre-register study protocols on platforms like OSF to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.